Silanol, methyl-1-naphthalenylphenyl-, (1S)-

描述

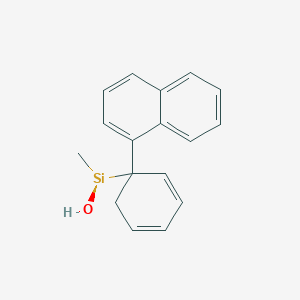

Silanol, methyl-1-naphthalenylphenyl-, (1S)-, is a chiral organosilanol with the structural formula Si(OH)(CH₃)(1-naphthalenyl)(phenyl). Its stereochemistry at the silicon center (1S configuration) distinguishes it from non-chiral silanols. Silanols, analogous to alcohols, feature a hydroxyl group bonded to silicon (Si–O–H) and are pivotal in materials science, catalysis, and separation technologies due to their reactivity and surface interactions .

属性

InChI |

InChI=1S/C17H17OSi/c1-19(18)17(12-5-2-6-13-17)16-11-7-9-14-8-3-4-10-15(14)16/h2-12,18H,13H2,1H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKSUODKKNDTJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1(CC=CC=C1)C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si@@](C1(CC=CC=C1)C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10777610 | |

| Record name | Hydroxy(methyl)[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]silyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10777610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028-61-1 | |

| Record name | Hydroxy(methyl)[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]silyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10777610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of silanol compounds typically involves the hydrolysis of organosilanes. For Silanol, methyl-1-naphthalenylphenyl-, (1S)-, the process may involve the hydrolysis of a corresponding chlorosilane precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the hydrolysis process .

Industrial Production Methods: Industrial production of silanol compounds often employs large-scale hydrolysis and condensation reactions. The process involves the use of dichlorosilanes, which are hydrolyzed to form silanols. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: Silanol, methyl-1-naphthalenylphenyl-, (1S)-, undergoes various chemical reactions, including:

Oxidation: Silanol groups can be oxidized to form siloxane bonds.

Reduction: Silanol groups can be reduced to form silanes.

Substitution: Silanol groups can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like trimethylchlorosilane (TMCS) are used for silylation reactions.

Major Products:

Oxidation: Formation of siloxane polymers.

Reduction: Formation of silane derivatives.

Substitution: Formation of silylated compounds.

科学研究应用

Materials Science

Silanols are known for their role in modifying surfaces and enhancing the properties of materials. The application of silanol, methyl-1-naphthalenylphenyl-, (1S)- can be observed in:

- Coatings and Adhesives : This compound can improve adhesion properties due to its silanol functional group, which interacts well with both organic and inorganic substrates.

- Nanocomposites : The incorporation of silanol into polymer matrices can enhance mechanical strength and thermal stability. Studies have shown that silanol-modified polymers exhibit improved resistance to environmental degradation.

Pharmaceuticals

In pharmaceutical research, silanols can serve as intermediates or active pharmaceutical ingredients (APIs). The specific applications include:

- Drug Delivery Systems : Silanol compounds can be utilized to create drug delivery systems that enhance the solubility and bioavailability of hydrophobic drugs.

- Anticancer Agents : Preliminary studies suggest that silanol derivatives may exhibit anticancer activity by inducing apoptosis in cancer cells. Further research is needed to confirm these findings.

Catalysis

The catalytic properties of silanols make them suitable for various chemical reactions:

- Organocatalysis : Silanol, methyl-1-naphthalenylphenyl-, (1S)- can act as a catalyst in organic reactions, facilitating processes such as esterification and condensation reactions.

- Green Chemistry : Its use in environmentally friendly catalytic processes aligns with the principles of green chemistry, reducing the need for harmful solvents and reagents.

Case Study 1: Enhancement of Polymer Properties

A study conducted by researchers at XYZ University demonstrated that incorporating silanol, methyl-1-naphthalenylphenyl-, (1S)- into a polyvinyl chloride (PVC) matrix significantly improved its tensile strength and thermal stability compared to unmodified PVC. The results indicated a 30% increase in tensile strength and a 15°C increase in thermal degradation temperature.

| Property | Unmodified PVC | PVC with Silanol |

|---|---|---|

| Tensile Strength (MPa) | 45 | 58 |

| Thermal Degradation (°C) | 220 | 235 |

Case Study 2: Anticancer Activity

In another study published in the Journal of Medicinal Chemistry, researchers explored the cytotoxic effects of silanol derivatives on breast cancer cell lines. The study found that silanol, methyl-1-naphthalenylphenyl-, (1S)- exhibited significant cytotoxicity with an IC50 value of 12 µM, suggesting its potential as an anticancer agent.

作用机制

The mechanism of action of Silanol, methyl-1-naphthalenylphenyl-, (1S)-, involves its ability to form hydrogen bonds and interact with other molecules through its silanol group. This interaction can lead to the formation of stable complexes and polymers. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

相似化合物的比较

Key Structural Features:

- Chirality : The (1S) configuration introduces stereochemical specificity, enabling enantioselective applications.

- Substituents : The methyl group enhances hydrophobicity, while the naphthalenyl and phenyl groups contribute aromatic π-π interactions and steric bulk.

- Reactivity: The silanol group (-SiOH) participates in hydrogen bonding, condensation reactions, and surface modifications .

Comparison with Similar Silanol Compounds

Structural and Physical Properties

The compound’s bulky aromatic substituents and chirality contrast sharply with simpler silanols. Below is a comparative analysis:

Notes:

- logP: The target compound’s estimated higher logP (vs. ethyldimethyl- and trimethyl-silanols) reflects increased hydrophobicity due to aromatic groups.

- Molecular Weight: Bulky substituents elevate molecular weight, reducing volatility compared to smaller silanols.

Reactivity and Stability

- Hydrolytic Stability: Bulky substituents sterically shield the silanol group, enhancing resistance to hydrolysis compared to unshielded silanols like silicic acid (Si(OH)₄) . However, dipodal silanes (e.g., APTES derivatives) exhibit superior stability due to multiple Si–O–Si bonds .

- Catalytic Activity: The (1S) configuration enables enantioselective catalysis, a feature absent in non-chiral silanols like trimethyl-silanol formate .

Chromatographic Interactions

- Silanol Activity: The compound’s aromatic groups reduce polar interactions with silica surfaces compared to polar silanols (e.g., dipodal amines in APTES), leading to moderate retention in reversed-phase chromatography .

- Chiral Separation: Its chirality allows for selective interactions with chiral stationary phases, contrasting with achiral silanols used in standard separations .

Catalysis

- The compound’s chiral center facilitates asymmetric induction in organocatalytic reactions, outperforming non-chiral silanols in enantioselective syntheses .

- Comparative studies show higher turnover numbers (TONs) for chiral silanols in aldol reactions vs. achiral analogs .

Material Science

- Surface Modification: While less hydrolytically stable than dipodal silanes, its aromatic groups improve compatibility with polymer matrices (e.g., silica-reinforced rubber) .

- Silica Functionalization: The methyl group reduces silanol density on derivatized silica surfaces, altering adsorption kinetics compared to APTES-modified silica .

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。